



Preclinical Pharmacology of BMS-820132: A Technical Guide

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Compound of Interest		
Compound Name:	BMS-820132	
Cat. No.:	B15615310	Get Quote

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Abstract

BMS-820132 is a novel, orally active, partial activator of glucokinase (GK), a key enzyme in glucose homeostasis. Developed by Bristol Myers Squibb, it represents a therapeutic strategy for type 2 diabetes mellitus. This document provides a comprehensive overview of the preclinical pharmacology of **BMS-820132**, summarizing its mechanism of action, in vitro potency, and in vivo efficacy and safety profiles in various animal models. The key challenge of hypoglycemia associated with full glucokinase activators is a central theme in the preclinical assessment of this partial activator. All quantitative data are presented in structured tables, and detailed experimental methodologies for key studies are provided. Signaling pathways and experimental workflows are illustrated using diagrams for enhanced clarity.

Introduction

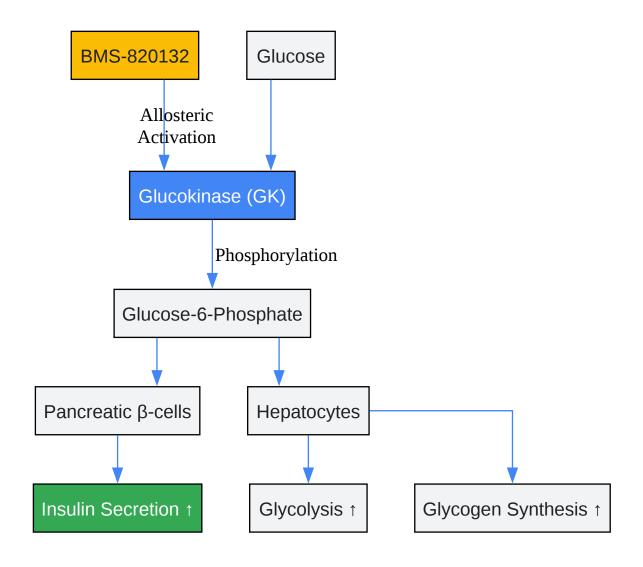
Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in regulating insulin secretion and hepatic glucose metabolism, respectively.[1][2] Small-molecule glucokinase activators (GKAs) have emerged as a promising therapeutic class for type 2 diabetes.[2] However, the development of "full" GKAs has been hampered by a significant risk of hypoglycemia.[2] **BMS-820132** was developed as a "partial" GK activator with the aim of mitigating this hypoglycemia risk while retaining efficacious glucose-lowering effects. [1][2] This guide details the preclinical studies that characterized the pharmacological profile of **BMS-820132**.



Mechanism of Action

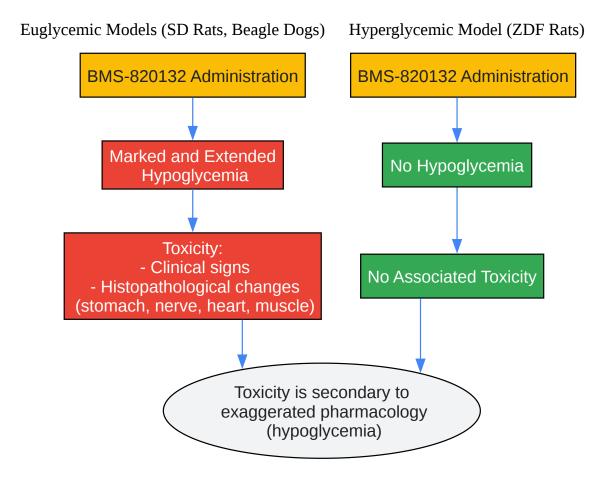
BMS-820132 is an allosteric activator of glucokinase.[3] By binding to a site distinct from the glucose-binding site, it increases the enzyme's affinity for glucose and enhances its catalytic activity. This leads to increased glucose-6-phosphate production, which in turn stimulates glycolysis, glycogen synthesis, and glucose-stimulated insulin secretion. As a partial activator, **BMS-820132** is designed to have a ceiling effect on GK activation, thereby reducing the risk of excessive insulin secretion and subsequent hypoglycemia at low glucose concentrations.[1][2]











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References

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- 2. Discovery of a Partial Glucokinase Activator Clinical Candidate: Diethyl ((3-(3-((5-(Azetidine-1-carbonyl)pyrazin-2-yl)oxy)-5-isopropoxybenzamido)-1 H-pyrazol-1-yl)methyl)phosphonate (BMS-820132) PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]



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